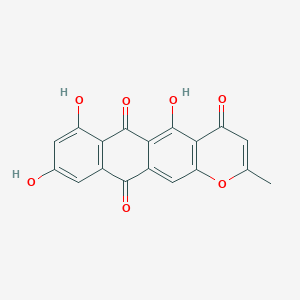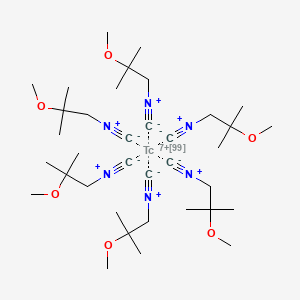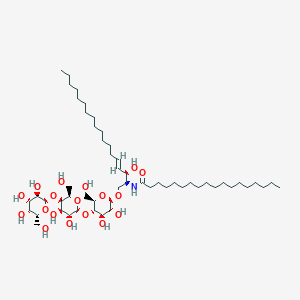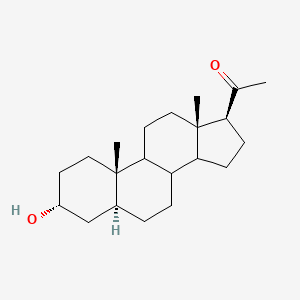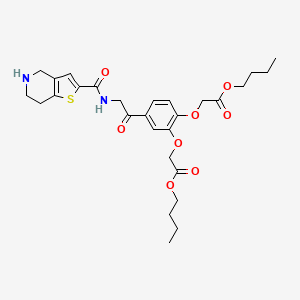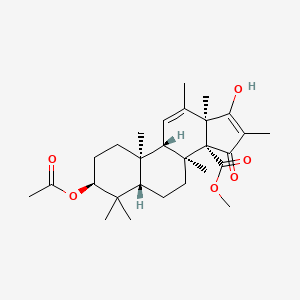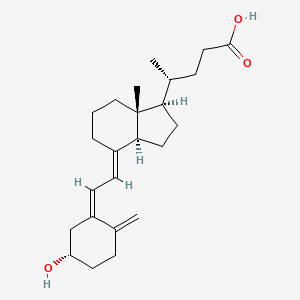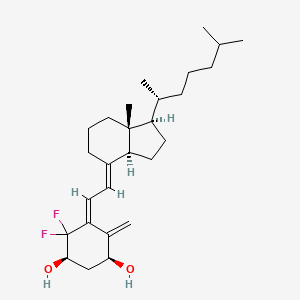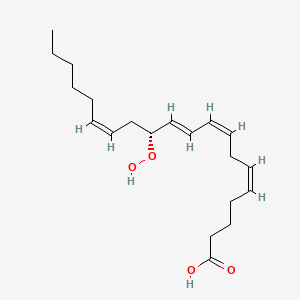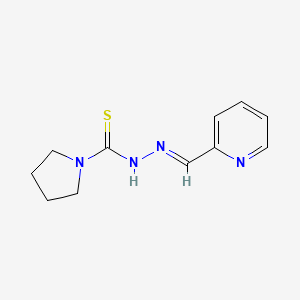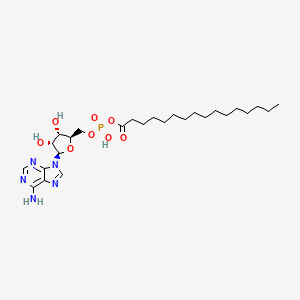
hexadecanoyl-AMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoyl-AMP is a fatty acyl-AMP that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of hexadecanoic (palmitic) acid. It derives from a hexadecanoic acid. It is a conjugate acid of a hexadecanoyl-AMP(1-).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Peptides (AMPs)
Hexadecanoyl-AMP falls within the broader category of antimicrobial peptides (AMPs). AMPs are crucial in combating a variety of pathogens, including bacteria, fungi, parasites, and viruses. Their significance has increased with the rise of antibiotic-resistant microorganisms, leading to their application in medicine, food, agriculture, and aquaculture (Huan, Kong, Mou, & Yi, 2020).
Bio-Additive Applications
The use of Bio-Amp, a commercial bio-additive, has been explored for treating grease trap wastewater containing fat, oil, and grease (FOG). This treatment can potentially reduce sewer line blockages and alleviate downstream treatment burden, demonstrating the environmental applications of AMP-related products (Tang, Xie, & Chen, 2012).
Next-Generation Sequencing
In genomic research, AMPs are used in methods like anchored multiplex PCR (AMP), which is effective in detecting gene rearrangements, mutations, and copy number changes. This technique is valuable in both clinical and research settings, aiding in the discovery of therapeutically important gene fusions (Zheng et al., 2014).
Liquid Crystals in Drug Delivery
The role of AMPs in forming liquid crystalline structures for drug delivery has been explored. For instance, potassium hexadecanoyl-l-prolinate, a compound related to hexadecanoyl-AMP, has been studied for its applications in creating cholesteric liquid crystals, which are vital for pharmaceutical and cosmetic applications (Radley, Mclay, & Lilly, 1996).
Protection and Delivery of AMPs
Research into lipid-based liquid crystals as carriers for AMPs focuses on enhancing the stability and controlled delivery of AMPs, crucial for therapeutic use. This approach addresses the challenges of AMP degradation and low bioavailability (Boge et al., 2016).
Hepcidins as Therapeutic Agents
The study of hepcidins, a class of AMPs, shows potential for their use as antibacterial and antifungal agents. These peptides are particularly effective at acidic pH, making them suitable for treating infections in acidic body areas (Lombardi, Maisetta, Batoni, & Tavanti, 2015).
AMPs in Antimicrobial Therapy
The use of AMPs as novel antibacterial compounds, particularly for intracellular pathogenic bacteria, is gaining traction. Gold nanoparticle-DNA aptamer conjugates have been used to deliver AMPs into mammalian cells, showcasing an innovative approach to treating bacterial infections (Yeom et al., 2016).
Eigenschaften
Molekularformel |
C26H44N5O8P |
|---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecanoate |
InChI |
InChI=1S/C26H44N5O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(32)39-40(35,36)37-16-19-22(33)23(34)26(38-19)31-18-30-21-24(27)28-17-29-25(21)31/h17-19,22-23,26,33-34H,2-16H2,1H3,(H,35,36)(H2,27,28,29)/t19-,22-,23-,26-/m1/s1 |
InChI-Schlüssel |
CMRDSXPYXCUXMI-VJUOEERUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
